3-Amino-4-(trifluorométhyl)pyridine

Vue d'ensemble

Description

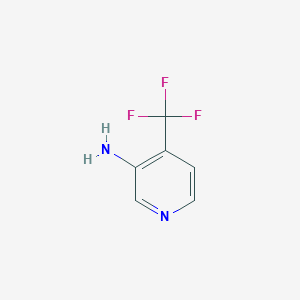

3-Amino-4-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2. It is a pyridine derivative characterized by the presence of an amino group at the third position and a trifluoromethyl group at the fourth position on the pyridine ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Applications De Recherche Scientifique

3-Amino-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

3-Amino-4-(trifluoromethyl)pyridine is a key structural motif in active agrochemical and pharmaceutical ingredients . It is used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 3-Amino-4-(trifluoromethyl)pyridine involves its interaction with organoboron reagents in the SM coupling . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3-Amino-4-(trifluoromethyl)pyridine are primarily related to the SM coupling reaction . This reaction is a key process in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in 3-Amino-4-(trifluoromethyl)pyridine contribute to its biological activities .

Pharmacokinetics

It is known that the compound should be stored under inert gas at room temperature

Result of Action

The result of the action of 3-Amino-4-(trifluoromethyl)pyridine is the formation of new carbon–carbon bonds through the SM coupling reaction . This reaction is used in the synthesis of various agrochemical and pharmaceutical compounds . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

The action of 3-Amino-4-(trifluoromethyl)pyridine is influenced by environmental factors such as temperature and the presence of inert gas . These factors can affect the stability and efficacy of the compound. For example, it is recommended to store the compound under inert gas at room temperature to maintain its stability .

Analyse Biochimique

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Amino-4-(trifluoromethyl)pyridine in laboratory settings are not well studied. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Metabolic Pathways

The compound is thought to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Amino-4-(trifluoromethyl)pyridine within cells and tissues are not well characterized. It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group onto a pyridine ring followed by the introduction of the amino group. One common method involves the trifluoromethylation of 4-iodopyridine, followed by amination. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields .

Industrial Production Methods: In industrial settings, the production of 3-Amino-4-(trifluoromethyl)pyridine may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of 3-Amino-4-(trifluoromethyl)pyridine.

Reduction: Derivatives with modified trifluoromethyl groups.

Substitution: Various alkylated or acylated derivatives.

Comparaison Avec Des Composés Similaires

- 4-Amino-3-(trifluoromethyl)pyridine

- 2-Amino-5-(trifluoromethyl)pyridine

- 3-Amino-5-(trifluoromethyl)pyridine

Comparison: 3-Amino-4-(trifluoromethyl)pyridine is unique due to the specific positioning of the amino and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. Compared to its isomers, this compound often exhibits different chemical behaviors and biological activities, making it a valuable tool in various research and industrial applications .

Activité Biologique

3-Amino-4-(trifluoromethyl)pyridine (TFMP) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of TFMP, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

3-Amino-4-(trifluoromethyl)pyridine has the molecular formula and features a pyridine ring substituted with an amino group and a trifluoromethyl group. The trifluoromethyl group significantly influences the compound's electronic properties and biological activity, enhancing its binding affinity to various biological targets .

Target Interactions

TFMP interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to modulate the activity of enzymes involved in metabolic pathways, which can lead to alterations in cell signaling and proliferation . The trifluoromethyl group plays a crucial role in these interactions by forming strong non-covalent bonds with active sites on target proteins.

Biochemical Pathways

The compound is involved in several biochemical pathways, including those related to cancer treatment. For instance, it has been linked to the synthesis of active pharmaceutical ingredients (APIs) such as naporafenib, a drug used in treating RAF-driven cancers. This highlights TFMP's potential as a precursor in drug development.

Antimicrobial Properties

Research indicates that TFMP exhibits antimicrobial activity against various pathogens. Its structural features allow it to penetrate microbial membranes effectively, leading to cell lysis or inhibition of growth. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

TFMP has been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, TFMP has been shown to inhibit the growth of tumor cells in animal models, suggesting its potential as an anticancer agent .

Case Studies

-

In Vitro Studies on Antimicrobial Activity

- A study assessed the antimicrobial efficacy of TFMP against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, demonstrating its potential as an antimicrobial agent.

- Anticancer Efficacy in Animal Models

Safety and Toxicology

While TFMP shows promise as a therapeutic agent, safety assessments are critical. Preliminary studies indicate that at therapeutic doses, TFMP exhibits low toxicity; however, higher doses may lead to adverse effects such as cellular damage and metabolic disruption . Ongoing research aims to establish safe dosage ranges for clinical applications.

Propriétés

IUPAC Name |

4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROFUWWORPKKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371046 | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-80-5 | |

| Record name | 3-Amino-4-trifluoromethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.